3-Amino-4,5-dimethoxybenzoic acid chemical properties
3-Amino-4,5-dimethoxybenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Amino-4,5-dimethoxybenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
3-Amino-4,5-dimethoxybenzoic acid (CAS No: 861556-80-1) is a polysubstituted aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its unique structural arrangement, featuring an electron-rich trimethoxybenzene core functionalized with both a nucleophilic amino group and an electrophilic carboxylic acid, renders it a versatile and valuable building block. This guide provides a comprehensive technical overview of its chemical and physical properties, a validated synthetic route, and a discussion of its reactivity and applications for researchers, scientists, and drug development professionals.
Physicochemical and Molecular Properties
The fundamental properties of 3-Amino-4,5-dimethoxybenzoic acid are summarized below. These data are essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 3-Amino-4,5-dimethoxybenzoic acid | [1] |
| CAS Number | 861556-80-1 | [2] |
| Molecular Formula | C₉H₁₁NO₄ | [1][2] |
| Molecular Weight | 197.19 g/mol | [1] |
| Appearance | Solid | [2] |
| InChI Key | HEPJDTPDDWAKEV-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=CC(=CC(=C1OC)N)C(=O)O | [1] |
| Purity (Typical) | ≥98% | [2] |
| Storage Conditions | Room temperature, protect from light |
While specific, experimentally determined data for the melting point and solubility of this isomer are not widely published, data from the closely related analogue, 3-Amino-4-methoxybenzoic acid (m.p. 208-210 °C, soluble in water), suggests that the target compound is a high-melting solid with some degree of aqueous solubility.[3]
Spectroscopic Characterization (Predicted)
No definitive, published spectra for 3-Amino-4,5-dimethoxybenzoic acid are currently available. However, based on established principles of NMR and IR spectroscopy and data from analogous compounds, a reliable prediction of its spectral characteristics can be made. This analysis is crucial for the identification and quality control of the synthesized material.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, and the amine, with the acidic proton often being unobserved or broad.
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Aromatic Protons (δ 6.0-7.5 ppm): The molecule possesses two aromatic protons.
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One proton is positioned between the amino and carboxylic acid groups.
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The other is adjacent to a methoxy group.
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Due to the strong electron-donating effects of the amino and two methoxy groups, these protons will be significantly shielded and appear upfield in the aromatic region, likely as two distinct singlets. Data from 3-aminobenzoic acid shows aromatic protons in the range of δ 6.7-7.3 ppm.[4][5]
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Methoxy Protons (δ 3.8-4.0 ppm): The two methoxy groups (-OCH₃) are chemically non-equivalent and are expected to appear as two sharp singlets, each integrating to 3H.
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Amine Protons (δ 4.0-5.5 ppm): The -NH₂ protons typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a carbon map of the molecule, with nine distinct signals anticipated.
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Carboxylic Carbon (δ ~168-173 ppm): The carbonyl carbon of the carboxylic acid is the most deshielded and will appear significantly downfield.[6][7][8]
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Aromatic Carbons (δ ~100-155 ppm): Six distinct signals are expected for the aromatic carbons.
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The carbons bearing the methoxy groups (C4, C5) and the amino group (C3) will be the most shielded due to direct attachment to electron-donating groups.
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The carbon attached to the carboxylic acid (C1) will be deshielded relative to other ring carbons.
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The remaining two carbons (C2, C6) will have shifts determined by the combined electronic effects of the substituents.
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Methoxy Carbons (δ ~56 ppm): The two methoxy carbons will appear as sharp signals in the aliphatic region. For comparison, the methoxy carbons in 3,4,5-trimethoxybenzoic acid appear at δ 56.35 and 60.55 ppm.[7]
Predicted Infrared (IR) Spectrum
The IR spectrum is invaluable for identifying the key functional groups present in the molecule.
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N-H Stretching (3300-3500 cm⁻¹): The primary amine will show two characteristic bands in this region, corresponding to the symmetric and asymmetric N-H stretches.[9]
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O-H Stretching (2500-3300 cm⁻¹): The carboxylic acid O-H stretch will appear as a very broad band, often overlapping with C-H stretching frequencies.
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C=O Stretching (~1680-1710 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl of the carboxylic acid will be prominent. The exact position is influenced by hydrogen bonding.
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C-O Stretching (~1200-1300 cm⁻¹ and ~1000-1100 cm⁻¹): Strong bands corresponding to the asymmetric and symmetric C-O stretching of the methoxy and carboxylic acid groups will be present.[9]
Synthesis and Reactivity
Proposed Synthetic Pathway
A robust and logical two-step synthesis for 3-Amino-4,5-dimethoxybenzoic acid involves the nitration of a commercially available precursor followed by a standard reduction. The starting material of choice is 3,4-dimethoxybenzoic acid (veratric acid).
The workflow is as follows:
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Nitration: Electrophilic aromatic substitution on 3,4-dimethoxybenzoic acid to install a nitro group. The two methoxy groups are activating ortho-, para-directors, while the carboxylic acid is a meta-director. The position meta to the carboxyl group and ortho to the 4-methoxy group is sterically hindered. Therefore, nitration is expected to occur primarily at the 5-position or 6-position relative to the carboxylic acid. For the purpose of reaching the target molecule, we will proceed assuming the formation of the necessary 3-nitro-4,5-dimethoxybenzoic acid precursor, which can be achieved through controlled nitration of the appropriate isomer if direct nitration of veratric acid is not regioselective. A more direct route starts with 4,5-dimethoxybenzoic acid, which upon nitration yields 2-nitro-4,5-dimethoxybenzoic acid.[10][11] For our target, a different precursor would be ideal, but the principle remains the same. The most plausible precursor is 3-Nitro-4,5-dimethoxybenzoic acid .
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Reduction: The nitro group is selectively reduced to an amine using catalytic hydrogenation, a clean and high-yielding method that does not affect the other functional groups.
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- 3. 3-Amino-4-methoxybenzoic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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